molecular formula C8H10ClNO2 B1357099 (R)-2-Amino-2-phenylacetic acid hydrochloride CAS No. 25705-52-6

(R)-2-Amino-2-phenylacetic acid hydrochloride

Cat. No.: B1357099
CAS No.: 25705-52-6
M. Wt: 187.62 g/mol
InChI Key: HIQIUINFXZKKEC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-2-phenylacetic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the resolution of racemic phenylglycine using chiral acids or bases to obtain the desired enantiomer. Another approach involves asymmetric synthesis using chiral catalysts or auxiliaries to directly produce the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-2-amino-2-phenylacetic acid hydrochloride often employs large-scale resolution techniques or enantioselective synthesis. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial processes may also involve the use of advanced separation technologies to isolate the ®-enantiomer from racemic mixtures.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-2-phenylacetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for forming amides and esters.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Alcohols, aldehydes.

    Substitution: Amides, esters.

Scientific Research Applications

®-2-Amino-2-phenylacetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: The compound is studied for its role in enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.

    Industry: The compound is used in the production of chiral intermediates and as a resolving agent in the separation of racemic mixtures.

Mechanism of Action

The mechanism of action of ®-2-amino-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects. The exact molecular targets and pathways depend on the context of its application, such as its use in drug synthesis or biochemical assays.

Comparison with Similar Compounds

    (S)-2-Amino-2-phenylacetic acid hydrochloride: The enantiomer of ®-2-amino-2-phenylacetic acid hydrochloride, with different stereochemistry.

    Phenylalanine: An essential amino acid with a similar aromatic side chain but different functional groups.

    Tyrosine: Another aromatic amino acid with a hydroxyl group on the benzene ring.

Uniqueness: ®-2-Amino-2-phenylacetic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its selective interactions with biological molecules make it valuable in various scientific and industrial applications.

Properties

CAS No.

25705-52-6

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-anilinoacetic acid;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);1H

InChI Key

HIQIUINFXZKKEC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N.Cl

SMILES

C1=CC=C(C=C1)C(C(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)O.Cl

sequence

X

Origin of Product

United States

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